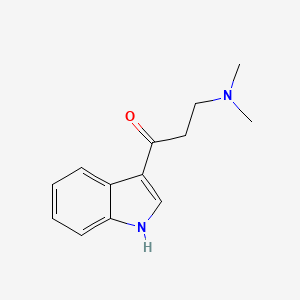

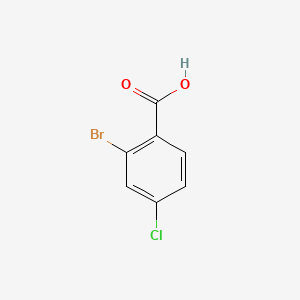

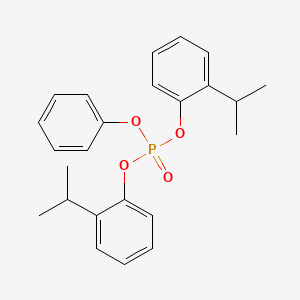

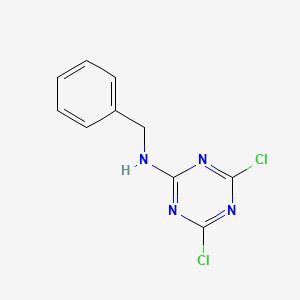

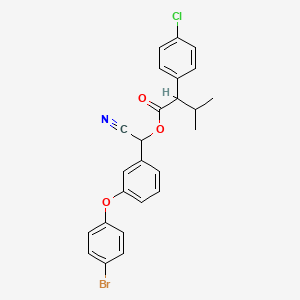

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

Overview

Description

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, which will be referred to as 3-bromo-2-chlorophenyl-3-methylbutanoate (3-BCMB) in It is widely used in research and development in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. 3-BCMB is a versatile compound, with a variety of applications in laboratory experiments. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BCMB.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for the compound '((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate' involves the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide, followed by reaction with 3-(4-bromophenoxy)benzyl alcohol and subsequent esterification with 4-dimethylaminopyridine and butyric anhydride.

Starting Materials

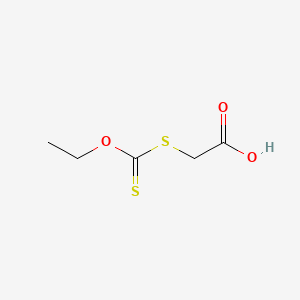

2-(4-chlorophenyl)-3-methylbutanoic acid, cyanomethyl bromide, 3-(4-bromophenoxy)benzyl alcohol, 4-dimethylaminopyridine, butyric anhydride

Reaction

Step 1: React 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide in the presence of triethylamine to form the corresponding cyanomethyl ester., Step 2: Add 3-(4-bromophenoxy)benzyl alcohol to the reaction mixture and heat under reflux to form the desired product., Step 3: Esterify the product with 4-dimethylaminopyridine and butyric anhydride to form the final compound.

Scientific Research Applications

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has a wide range of applications in scientific research. It is used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been used in the development of new materials, such as polymers, as it is a good source of reactive functional groups. ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has also been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols.

Mechanism Of Action

The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is not yet fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, it has been suggested that it may also act as an antioxidant, which helps to protect cells from oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate are not yet fully understood. It has been shown to have anti-tumor and anti-inflammatory properties, as well as antioxidant activity. It has also been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Advantages And Limitations For Lab Experiments

The main advantage of using ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in a suitable solvent before it can be used. In addition, it is not stable in air and must be stored in an airtight container.

Future Directions

There are a number of potential future directions for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate. It could be used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It could also be used in the development of new materials, such as polymers. In addition, it could be used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols. Finally, it could be further studied to determine its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name |

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJPBJVWUYEEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058150 | |

| Record name | Brofenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |

CAS RN |

65295-49-0 | |

| Record name | ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brofenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.